5-Ethyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUILHYTHSOMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862924 | |

| Record name | 5-Ethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-43-4 | |

| Record name | 5-Ethyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2407-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002407434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285X4S123E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Ethyl-2(5H)-furanone chemical properties and structure

An In-Depth Technical Guide to 5-Ethyl-2(5H)-furanone: Chemical Properties, Synthesis, and Therapeutic Potential

Abstract

5-Ethyl-2(5H)-furanone is a member of the α,β-unsaturated γ-lactone (or butenolide) class of heterocyclic compounds. This scaffold is prevalent in numerous natural products and pharmacologically active molecules, making it a subject of significant interest for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structure, analytical characterization, and synthesis of 5-Ethyl-2(5H)-furanone. Furthermore, it delves into the broader biological activities associated with the 2(5H)-furanone core, highlighting its potential as a pharmacophore in the development of novel antimicrobial and anticancer agents. The document is intended to serve as a foundational resource for scientists and professionals engaged in the research and application of this versatile chemical entity.

Introduction to the γ-Butenolide Scaffold

The 2(5H)-furanone ring, a five-membered unsaturated lactone, is a "privileged structure" in drug discovery.[1] This motif is found in a vast array of natural products that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[2][3] The inherent reactivity of the α,β-unsaturated carbonyl system, which can act as a Michael acceptor, is often central to the biological mechanism of these compounds, allowing for covalent interactions with biological nucleophiles such as cysteine residues in enzymes.[2] The ethyl substituent at the chiral C5 position of 5-Ethyl-2(5H)-furanone provides a simple yet important model for understanding the structure-activity relationships of this class, serving as a foundational building block for the synthesis of more complex and potent therapeutic candidates.[4]

Molecular Structure and Physicochemical Properties

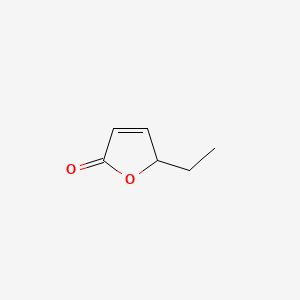

Chemical Structure

5-Ethyl-2(5H)-furanone, also known by synonyms such as 2-Hexen-4-olide and 4-Hydroxy-2-hexenoic acid lactone, is a simple butenolide.[5] Its structure consists of a five-membered furanone ring containing a lactone (cyclic ester) functionality, an endocyclic double bond conjugated to the carbonyl group, and a chiral center at the C5 position bearing an ethyl group.

Caption: Chemical structure of 5-Ethyl-2(5H)-furanone.

Physicochemical Data Summary

The key physicochemical properties of 5-Ethyl-2(5H)-furanone are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 5-ethylfuran-2(5H)-one | [5] |

| CAS Number | 2407-43-4 | [6] |

| Molecular Formula | C₆H₈O₂ | [6] |

| Molecular Weight | 112.13 g/mol | [5] |

| Canonical SMILES | CCC1C=CC(=O)O1 | [5] |

| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N | [6] |

| Appearance | Data not available | |

| XLogP3-AA | 1.1 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two vinyl protons on the double bond (H2 and H3) would appear as doublets of doublets in the downfield region (typically δ 6.0-7.5 ppm) due to their coupling to each other and long-range coupling to the H5 proton. The methine proton at the chiral center (H5) would likely be a multiplet around δ 4.8-5.2 ppm. The methylene protons (-CH₂-) of the ethyl group are diastereotopic and would appear as a complex multiplet (or two separate multiplets) around δ 1.6-1.9 ppm, while the terminal methyl protons (-CH₃) would present as a triplet around δ 0.9-1.1 ppm.[7]

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbon (C1) in the highly deshielded region of δ 170-175 ppm. The olefinic carbons (C2 and C3) would resonate around δ 120-155 ppm. The C5 carbon, bonded to oxygen, would appear around δ 80-85 ppm. The ethyl group carbons would be found in the upfield region, with the -CH₂- at approximately δ 25-30 ppm and the -CH₃ at δ 8-12 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 5-Ethyl-2(5H)-furanone, the most prominent absorption bands would be:

-

~1750-1780 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone.[8]

-

~1640-1660 cm⁻¹: A medium-intensity peak for the C=C stretching of the conjugated double bond.

-

~3050-3100 cm⁻¹: Weak C-H stretching from the vinylic protons.

-

~2850-2980 cm⁻¹: C-H stretching vibrations from the ethyl group's aliphatic carbons.

-

~1100-1200 cm⁻¹: A strong C-O stretching band characteristic of the lactone ester linkage.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of 5-Ethyl-2(5H)-furanone (MW = 112.13) is expected to show a molecular ion peak (M⁺) at m/z 112. The primary fragmentation pathway would likely involve the loss of the ethyl group ([M-29]⁺), resulting in a prominent peak at m/z 83. Other significant fragments could arise from the loss of CO ([M-28]⁺) or CO₂ ([M-44]⁺) from the lactone ring.[6]

Synthesis Methodology: A Validated Approach

Synthesis Overview & Rationale

The synthesis of 5-substituted 2(5H)-furanones can be achieved through various routes. A robust and versatile method involves the Lewis acid-catalyzed vinylogous Mukaiyama aldol reaction between a silyl enol ether of the furanone core and an appropriate electrophile.[9] In this self-validating system, 2,5-dimethoxy-2,5-dihydrofuran serves as a stable and easily handled precursor to the reactive 2-silyloxyfuran intermediate. This intermediate is generated in situ and immediately trapped by an aldehyde—in this case, propanal—to construct the C5-substituted side chain. The subsequent workup facilitates cyclization and elimination to yield the target α,β-unsaturated lactone. This one-pot procedure is highly efficient and avoids the isolation of unstable intermediates.[9]

Caption: One-pot synthesis workflow for 5-Ethyl-2(5H)-furanone.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 5-substituted 2(5H)-furanones.[9]

Materials & Reagents:

-

2,5-Dimethoxy-2,5-dihydrofuran

-

Propanal (Propionaldehyde)

-

Trimethylsilyl iodide (TMSI) or Trimethylsilyl bromide (TMSBr)

-

Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Addition of Reagents: To the cooled DCM, add 2,5-dimethoxy-2,5-dihydrofuran (1.0 eq) followed by propanal (1.1 eq).

-

Intermediate Generation: Slowly add trimethylsilyl iodide (1.2 eq) to the solution. The reaction mixture is stirred at -78 °C for 15-20 minutes. This step generates the reactive 2-trimethylsilyloxyfuran nucleophile in situ. The causality is that the silyl halide reacts with the acetal to form a more reactive silyl enol ether.

-

Catalysis and Aldol Reaction: Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-0.2 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by the silyloxyfuran.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the cold flask. This neutralizes the Lewis acid and any remaining acidic species, preventing side reactions during workup.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 5-Ethyl-2(5H)-furanone.

Applications in Drug Discovery and Development

The α,β-Unsaturated Lactone as a Bioactive Pharmacophore

The α,β-unsaturated lactone moiety is a well-established pharmacophore responsible for a wide range of biological effects. Its electrophilic nature allows it to function as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine or lysine) in target proteins. This irreversible inhibition mechanism is a key feature in the activity of many natural and synthetic lactones.[2] Studies have shown that simple butenolides can induce cellular DNA damage and form complexes with topoisomerase I and II, contributing to their cytotoxic effects against cancer cells.[10]

Antimicrobial and Anti-Biofilm Potential

Derivatives of 2(5H)-furanone have been extensively studied for their potent antimicrobial and, notably, anti-biofilm activities.[11] While many natural furanones were first identified for their ability to interfere with quorum sensing in Gram-negative bacteria, synthetic derivatives have shown highly selective and potent activity against Gram-positive pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][12] The proposed mechanism involves rapid penetration into Gram-positive bacteria, induction of reactive oxygen species (ROS), and nonspecific interaction with multiple proteins, ultimately impairing the cell's anti-ROS defense systems.[12] Furthermore, certain furanones can act synergistically with conventional antibiotics, restoring their efficacy against resistant biofilms.[1][13]

Cytotoxic and Anticancer Activity

The 2(5H)-furanone core is present in numerous compounds with demonstrated anticancer properties.[2][14] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] For example, bis-2(5H)-furanone derivatives have been shown to induce S-phase cell cycle arrest in glioma cells and interact significantly with DNA, suggesting it as a potential therapeutic target. The cytotoxicity of these compounds is often selective, showing greater potency against cancer cell lines compared to non-malignant cells.[10] This selective activity, combined with the potential for chemical modification, makes the 5-Ethyl-2(5H)-furanone scaffold an attractive starting point for the design of novel anticancer agents.[4][15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Ethyl-2(5H)-furanone is associated with the following hazards:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion and Future Outlook

5-Ethyl-2(5H)-furanone is a fundamentally important molecule within the broader class of γ-butenolides. Its straightforward structure provides an excellent platform for understanding the chemical and biological properties that make this scaffold so significant in medicinal chemistry. The validated synthetic routes allow for accessible production and derivatization, enabling further exploration of its therapeutic potential. Future research should focus on the asymmetric synthesis of the (R)- and (S)-enantiomers to elucidate stereospecific biological activities, the expansion of a library of C5-substituted analogs to optimize potency and selectivity, and in-depth mechanistic studies to fully uncover its molecular targets in both microbial and cancer cells. The continued investigation of 2(5H)-furanone derivatives holds considerable promise for the development of next-generation therapeutic agents.

References

-

Álvarez-González, C., Madrigal-Bujaidar, E., & Pérez-Pastén-Bórquez, R. (2013). Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. Toxicology Letters, 222(1), 64-71. [Link]

-

Yarullina, L., Galkina, I., Zueva, A., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(16), 4983. [Link]

-

Gong, G., Park, H., & Lee, J. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 26(19), 5845. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16997, 5-ethyl-2(5H)-furanone. PubChem. Retrieved January 16, 2026, from [Link].

-

Gómez-Vidal, J. A., et al. (2018). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 56(10), 965-972. [Link]

-

Trizna, E. Y., et al. (2019). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 20(3), 713. [Link]

-

Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2239. [Link]

-

Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 281853, 2(3H)-Furanone, 5-ethyl-. PubChem. Retrieved January 16, 2026, from [Link].

-

Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. Organic Syntheses Procedure. [Link]

-

Schlewer, G., et al. (1980). Synthesis of alkyl-substituted .alpha.,.beta.-unsaturated .gamma.-lactones as potential antitumor agents. Journal of Medicinal Chemistry, 23(9), 1031-1038. [Link]

-

Yarullina, L., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. [Link]

-

J-GLOBAL. (n.d.). Synthesis of γ- and δ-Lactone Natural Products by Employing a trans-cis Isomerization/Lactonization Strategy. J-GLOBAL. [Link]

-

Siewniak, A., & Jaromin, A. (2017). Gamma-lactones with potential biological activity. Polish Journal of Natural Sciences, 32(3), 481-493. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. [Link]

-

Galkina, I., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Hall, I. H., et al. (1978). Antitumor Agents XXX: Evaluation of α-methylene-γ-lactone-Containing Agents for Inhibition of Tumor Growth, Respiration, and Nucleic Acid Synthesis. Journal of Pharmaceutical Sciences, 67(9), 1235-1239. [Link]

-

Planas, O., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook. [Link]

-

ScienceDirect. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ScienceDirect. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. [Link]

-

El-Sayed, M. A., et al. (2015). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient One-Pot Synthesis and Evaluation of Cytotoxic Activity. Drug Research, 65(9), 473-478. [Link]

-

Palai, Y. N., et al. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

-

Planas, O., et al. (2023). Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society, 145(32), 17996–18005. [Link]

-

Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

-

Serrano, E., et al. (2022). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. ACS Catalysis, 12(21), 13393–13404. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(5H)-Furanone, 5-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

Sources

- 1. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gamma-lactones with potential biological activity - Polish Journal of Natural Sciences - Tom 32, Numer 3 (2017) - AGRO - Yadda [yadda.icm.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]

- 7. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2(3H)-Furanone, 5-ethyl- | C6H8O2 | CID 281853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2(5H)-furanone, a member of the butenolide class of lactones, is a molecule of significant interest in the fields of flavor chemistry, natural products, and medicinal chemistry. Its structural elucidation and characterization are paramount for its application and further development. This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Ethyl-2(5H)-furanone, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and a thorough interpretation of the spectral data are presented to offer field-proven insights for researchers.

Molecular Structure and Properties

5-Ethyl-2(5H)-furanone possesses a five-membered lactone ring with an ethyl substituent at the C5 position. Its chemical formula is C₆H₈O₂, with a molecular weight of approximately 112.13 g/mol .[1][2] The structural features, including the α,β-unsaturated carbonyl system and the chiral center at C5, give rise to its characteristic spectroscopic signatures.

Sources

The Enigmatic Presence of 5-Ethyl-2(5H)-furanone in Nature's Larder: A Technical Guide

Abstract

5-Ethyl-2(5H)-furanone, a volatile organic compound with significant sensory impact, is a fascinating yet underexplored component of the natural world. This technical guide provides an in-depth exploration of its occurrence in plants and foods, delving into its chemical identity, formation pathways, analytical methodologies for its detection, and its potential biological significance. While its presence is noted in various fruits and fermented products, the complete biosynthetic pathway in plants remains an area of active investigation. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both established knowledge and insights into the current frontiers of research surrounding this intriguing molecule.

Introduction: The Chemical and Sensory Profile of 5-Ethyl-2(5H)-furanone

5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4) is a lactone, a cyclic ester, with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol .[1][2] Its chemical structure features a five-membered ring containing an oxygen atom and a ketone group, with an ethyl substituent at the 5-position. This structure is responsible for its characteristic sweet, fruity, and caramel-like aroma.[3]

This compound and its derivatives are recognized as important flavor constituents in a wide array of food products, contributing to their desirable sensory profiles. Its presence can be a result of natural biosynthesis in plants, formation during thermal processing via the Maillard reaction, or as a metabolic byproduct of microbial fermentation.[4][5]

Natural Occurrence: A Survey of 5-Ethyl-2(5H)-furanone in Flora and Foodstuffs

The distribution of 5-Ethyl-2(5H)-furanone and its hydroxylated and methylated analogs is widespread, albeit often in trace amounts. Understanding its natural sources is crucial for flavor chemistry, food science, and potentially for identifying novel bioactive compounds.

Presence in Plant Tissues

Direct evidence points to the occurrence of 5-Ethyl-2(5H)-furanone in a select number of plant species. It has been reported in:

-

Sweet Cherry (Prunus avium) : A fruit known for its complex flavor profile.[1]

-

Guava (Psidium guajava) : A tropical fruit with a strong, characteristic aroma.[1]

-

Tobacco (Nicotiana tabacum) : Where it likely contributes to the complex aroma of cured leaves.[1]

A closely related and well-studied derivative, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone , often referred to as "maple furanone" or "abhexone," has a more extensively documented presence in the plant kingdom, particularly in fruits.[3][6] It is a key aroma contributor in:

The presence of these furanones in fruits suggests an active biosynthetic pathway, although the precise enzymatic steps are yet to be fully elucidated.

Identification in Food Products

The occurrence of 5-Ethyl-2(5H)-furanone and its derivatives in food is often a result of processing, particularly heating and fermentation.

-

Thermally Processed Foods : The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary route for the formation of many furanones, including 5-Ethyl-2(5H)-furanone.[4][5] This contributes to the characteristic aromas of roasted, baked, and fried foods.

-

Fermented Products : Microbial activity is another significant source of furanones in food.

-

Soy Sauce and Beer : The yeast-driven fermentation in the production of soy sauce and beer can lead to the formation of 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone from Maillard reaction intermediates.[4]

-

Roasted Coffee : "Maple furanone" is a key aroma compound in roasted coffee.[6]

-

Wine and Beer : The presence of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone has also been noted in various wines and beers.[6]

-

Table 1: Documented Occurrence of 5-Ethyl-2(5H)-furanone and a Key Derivative

| Compound | Natural Source (Plant) | Food Product | Formation Pathway |

| 5-Ethyl-2(5H)-furanone | Prunus avium, Psidium guajava, Nicotiana tabacum[1] | Thermally processed foods | Maillard Reaction[4][5] |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Blackberry, Raspberry, Blueberry[6] | Roasted Coffee, Wine, Beer, Soy Sauce[4][6] | Biosynthesis (in plants), Fermentation, Maillard Reaction[4][6] |

Biosynthesis and Formation Mechanisms: An Unresolved Puzzle

While the formation of furanones through the Maillard reaction is well-documented, their biosynthesis in plants represents a significant knowledge gap.

The Maillard Reaction Pathway

The Maillard reaction is a complex cascade of non-enzymatic browning reactions. The formation of furanones in this pathway generally involves the degradation of sugars and their interaction with amino acids. While a detailed mechanism for every furanone is not available, the general pathway involves the formation of dicarbonyl intermediates from sugar fragmentation, which then react with amino acids via Strecker degradation to form aldehydes and aminoketones. These intermediates can then cyclize and dehydrate to form the furanone ring.

A Proposed Biosynthetic Pathway in Plants (Hypothetical)

The complete enzymatic pathway for 5-Ethyl-2(5H)-furanone in plants remains unknown.[4] However, by drawing parallels with the biosynthesis of other plant-derived furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) in strawberries, a plausible, yet speculative, pathway can be proposed.[5]

The biosynthesis of furaneol in strawberries is thought to originate from fructose-1,6-bisphosphate.[7] A similar pathway for 5-Ethyl-2(5H)-furanone could potentially involve precursors from lipid or amino acid metabolism to provide the ethyl group.

Below is a hypothetical workflow for investigating the biosynthesis of 5-Ethyl-2(5H)-furanone in a plant known to produce it, such as Prunus avium.

Caption: Hypothetical workflow for elucidating the biosynthetic pathway of 5-Ethyl-2(5H)-furanone.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of 5-Ethyl-2(5H)-furanone in complex matrices like plant tissues and food products require robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose. For precise quantification, stable isotope dilution analysis (SIDA) is the gold standard.

Experimental Protocol: Quantification of 5-Ethyl-2(5H)-furanone using Stable Isotope Dilution Assay (SIDA) coupled with GC-MS

This protocol is adapted from a method developed for a structurally similar furanone and provides a framework for the quantification of 5-Ethyl-2(5H)-furanone.[8]

4.1.1. Materials and Reagents

-

Sample matrix (e.g., homogenized fruit tissue, liquid food sample)

-

Internal standard: Deuterated or 13C-labeled 5-Ethyl-2(5H)-furanone (synthesis required or custom order)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

4.1.2. Sample Preparation and Extraction

-

Homogenization : Homogenize a known weight of the solid sample (e.g., 5-10 g) with a known volume of distilled water. For liquid samples, use a known volume directly.

-

Internal Standard Spiking : Add a precise amount of the isotopically labeled internal standard solution to the homogenized sample.

-

Solvent Extraction :

-

Add a known volume of DCM to the sample in a separatory funnel.

-

Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the organic (DCM) layer.

-

Repeat the extraction two more times with fresh DCM.

-

-

Drying and Concentration :

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract.

-

Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

4.1.3. GC-MS Analysis

-

Injection : Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

GC Conditions :

-

Inlet Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program : Start at 40 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min, and hold for 5 min. (This program should be optimized for the specific instrument and column).

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV

-

Acquisition Mode : Selected Ion Monitoring (SIM)

-

Ions to Monitor :

-

5-Ethyl-2(5H)-furanone : Monitor characteristic ions (e.g., m/z 112, 83, 55).

-

Isotopically Labeled Internal Standard : Monitor the corresponding shifted ions.

-

-

4.1.4. Quantification

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of 5-Ethyl-2(5H)-furanone and a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 5-Ethyl-2(5H)-furanone in the sample by using the peak area ratio from the sample analysis and the calibration curve.

Caption: Workflow for the quantification of 5-Ethyl-2(5H)-furanone using SIDA and GC-MS.

Biological Activities and Potential Applications

The biological activities of furanones as a class are diverse and of growing interest to researchers. While specific studies on 5-Ethyl-2(5H)-furanone are limited, the broader class exhibits a range of promising properties.

Antioxidant and Anti-carcinogenic Properties

Some food-derived furanones have demonstrated antioxidant activity comparable to that of ascorbic acid (Vitamin C).[4] Furthermore, these compounds have shown anti-carcinogenic effects in animal studies, mitigating the impact of known carcinogens.[4] The potential antioxidant activity of 5-Ethyl-2(5H)-furanone warrants further investigation, as it could have implications for its role in food preservation and human health.

Antimicrobial and Signaling Activities

Furanone derivatives have been extensively studied for their antimicrobial properties, particularly their ability to inhibit biofilm formation in pathogenic bacteria.[9][10] Some synthetic 2(5H)-furanone derivatives have shown selective activity against Gram-positive bacteria, including Staphylococcus aureus.[10][11] This suggests that furanones could be a promising scaffold for the development of novel antimicrobial agents.

In nature, some furanones act as signaling molecules. For instance, brominated furanones produced by the red seaweed Delisea pulchra interfere with bacterial quorum sensing, a cell-to-cell communication mechanism.[4] This highlights the potential for furanones to be used as tools to modulate microbial behavior.

Future Directions and Conclusion

The study of 5-Ethyl-2(5H)-furanone is a field ripe with opportunities for discovery. Key areas for future research include:

-

Elucidation of the Biosynthetic Pathway : Unraveling the enzymatic steps leading to the formation of 5-Ethyl-2(5H)-furanone in plants is a primary objective. This will not only enhance our fundamental understanding of plant secondary metabolism but could also open avenues for its biotechnological production.

-

Comprehensive Screening : A more systematic screening of various plant species and food products for the presence and concentration of 5-Ethyl-2(5H)-furanone is needed to build a more complete picture of its natural distribution.

-

Investigation of Biological Activities : Rigorous studies are required to specifically evaluate the antioxidant, antimicrobial, and other potential biological activities of 5-Ethyl-2(5H)-furanone.

References

-

The naturally occurring furanones: formation and function from pheromone to food. (URL: [Link])

-

Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. (URL: [Link])

-

Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (URL: [Link])

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (URL: [Link])

-

2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- - NIST WebBook. (URL: [Link])

-

2(5H)‐furanone in food (meat, cheese and fish - EURL-PC. (URL: [Link])

-

5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem. (URL: [Link])

-

Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields and Provides Insights into Furan Formation | Journal of the American Chemical Society. (URL: [Link])

-

(PDF) Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). (URL: [Link])

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - NIH. (URL: [Link])

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC - NIH. (URL: [Link])

-

Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - PMC - NIH. (URL: [Link])

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (URL: [Link])

-

Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers - ResearchGate. (URL: [Link])

-

Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - ResearchGate. (URL: [Link])

-

5-ethyl-2(5H)-furanone. (URL: [Link])

-

5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals - ResearchGate. (URL: [Link])

-

Synthesis of biologically active compounds based on the 2(5H)‐furanone structure substituted at α‐position. - ResearchGate. (URL: [Link])

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (URL: [Link])

-

The Polyphenolic Profile and Antioxidant Activity of Five Vegetal Extracts with Hepatoprotective Potential - MDPI. (URL: [Link])

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - MDPI. (URL: [Link])

-

Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. - ResearchGate. (URL: [Link])

-

Discovery and Evaluation of Biosynthetic Pathways for the Production of Five Methyl Ethyl Ketone Precursors - PubMed. (URL: [Link])

-

Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - MDPI. (URL: [Link])

-

Harnessing plant biosynthesis for the development of next-generation therapeutics | PLOS Biology - Research journals. (URL: [Link])

-

Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - NIH. (URL: [Link])

-

2(5H)-Furanone, 5-ethyl- - NIST WebBook. (URL: [Link])

Sources

- 1. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]

- 3. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97 , FG 698-10-2 [sigmaaldrich.com]

- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel biotechnological glucosylation of high-impact aroma chemicals, 3(2H)- and 2(5H)-furanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Ethyl-2(5H)-furanone and Its Derivatives

Abstract

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, frequently found in natural products exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive analysis of 5-Ethyl-2(5H)-furanone and its structurally related derivatives. We delve into the core mechanisms underpinning their biological effects, with a particular focus on quorum sensing (QS) inhibition, direct antimicrobial and antifungal properties, and burgeoning anticancer potential. This document synthesizes current research to explain the causality behind structure-activity relationships and provides detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to validate and explore these activities. Our objective is to furnish the scientific community with an authoritative resource that is both conceptually deep and practically applicable.

Introduction: The Furanone Core as a Versatile Pharmacophore

Furanones are five-membered heterocyclic compounds that serve as crucial building blocks in both natural products and synthetic therapeutic agents.[2] The 2(5H)-furanone ring system, also known as a butenolide, is of significant interest due to its chemical reactivity and its presence in molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3] This structural motif's ability to engage in various chemical interactions, such as hydrogen bonding and π–π stacking, makes it a highly adaptable scaffold for drug design.[4] This guide will specifically focus on derivatives of 5-Ethyl-2(5H)-furanone, exploring how substitutions on this core structure modulate its interaction with biological targets.

Key Biological Activities and Mechanisms of Action

The biological profile of 5-Ethyl-2(5H)-furanone and its derivatives is multifaceted. While direct antimicrobial activity is observed, their most notable and widely studied effect is the disruption of bacterial communication, or quorum sensing.

Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process regulates virulence factors, biofilm formation, and antibiotic resistance in numerous pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[5][6] Furanone compounds, particularly halogenated derivatives, are potent inhibitors of QS systems.[6][7]

Mechanism of Action: The primary mechanism of QS inhibition involves interference with N-Acylhomoserine lactone (AHL)-mediated signaling.[8] Furanones are structural mimics of AHL signal molecules and can act as competitive antagonists for LuxR-type receptors.[6][9] By binding to the ligand-binding site of receptors like LasR and RhlR in P. aeruginosa, furanones prevent the binding of the native AHL autoinducer.[5][10] This binding fails to induce the necessary conformational change for the protein to function as a transcriptional activator, thereby rendering it dysfunctional and downregulating the expression of virulence genes.[9][10] This anti-virulence approach attenuates pathogenicity without exerting selective pressure for resistance, a significant advantage over traditional bactericidal antibiotics.[11]

Some studies suggest that certain synthetic furanones can inhibit both LasR and RhlR-dependent QS pathways, indicating a complex and multi-target mechanism.[9][10]

Antimicrobial and Antifungal Activity

Beyond their anti-virulence properties, certain 2(5H)-furanone derivatives exhibit direct antimicrobial and antifungal effects.[12][13]

Mechanism of Action: The antimicrobial action is particularly pronounced against Gram-positive bacteria like Staphylococcus aureus.[14] Studies have shown that these compounds can rapidly penetrate the cell wall of Gram-positive bacteria, leading to the induction of reactive oxygen species (ROS).[14] This oxidative stress, combined with the compound's ability to interact non-specifically with multiple proteins (including those involved in ROS defense), impairs cellular functions and leads to cell death.[14] The impermeability of the Gram-negative outer membrane appears to be a key factor in their reduced susceptibility to some furanone derivatives.[14]

Several derivatives have also shown moderate antifungal activity against strains like Candida albicans.[15] Notably, they can act synergistically with conventional antifungal agents such as fluconazole and terbinafine, reducing the minimum inhibitory concentration (MIC) required for efficacy.[12][13]

Anticancer and Cytotoxic Potential

The furanone scaffold is increasingly recognized for its anticancer properties.[1][3] Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines, including non-small cell lung cancer (A549), glioma (C6), and breast cancer (MCF-7).[1][16][17]

Mechanism of Action: The anticancer effects are mediated through several pathways:

-

Cell Cycle Arrest: Many furanone derivatives can halt cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as the G2/M or S-phase, preventing cell division.[1][16][18]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis), often triggered by the generation of intracellular ROS.[1]

-

DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact directly with DNA, suggesting that DNA may be a key molecular target, leading to downstream effects like cell cycle arrest.[17][18]

Structure-activity relationship (SAR) studies have indicated that substitutions at the C-5 position, particularly with branched alkoxy groups, can enhance anticancer potency.[16][19]

Quantitative Data on Biological Activity

The efficacy of furanone derivatives is highly dependent on their specific chemical structure. The following table summarizes representative data from various studies to illustrate this structure-activity relationship.

| Compound Class/Derivative | Target Organism/Cell Line | Activity Type | Potency (IC₅₀ / MIC) | Key Findings |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | Cytotoxicity | IC₅₀: 12.1 µM | Induces S-phase cell cycle arrest; interacts with DNA.[17][18] |

| 5-alkoxy-3,4-dichloro-2(5H)-furanone (12, 15) | A549 (Lung Cancer) | Cytotoxicity | N/A | Induces G2 phase arrest and caspase-independent cell death.[16] |

| Chiral Sulfone Furanone (F105) | S. aureus (MRSA) | Antimicrobial | MIC: 10 µg/mL | Exhibits biocidal properties against planktonic and biofilm-embedded cells.[12] |

| Chiral Sulfone Furanone (26) | S. aureus, B. subtilis | Antimicrobial | MIC: 8 µg/mL | Potent activity against Gram-positive bacteria.[20] |

| 2(5H)-furanone | A. hydrophila | Biofilm Inhibition | 0.4 mg/mL | Significant inhibition of biofilm formation by interfering with a wide range of AHLs.[8] |

| Brominated Furanone (GBr) | P. aeruginosa PA14 | Biofilm Inhibition | ~90% inhibition at 50 µM | More effective than the well-studied C-30 furanone.[7] |

Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail validated methodologies for assessing the key biological activities of furanone derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology:

-

Preparation: Prepare a stock solution of the furanone derivative in a suitable solvent (e.g., DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum: Culture the target microorganism overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Controls:

-

Negative Control: Wells containing only inoculated medium (should show robust growth).

-

Positive Control: Wells containing a known antibiotic (e.g., vancomycin for Gram-positives) (should show no growth).

-

Solvent Control: Wells containing the highest concentration of the solvent used (e.g., DMSO) to ensure it has no antimicrobial effect.

-

-

Analysis: Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours. The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.

Protocol: Cytotoxicity (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the furanone derivative in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds.

-

Controls:

-

Negative Control: Wells with untreated cells (represents 100% viability).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Challenges and Future Directions

While furanone derivatives show immense promise, several challenges remain. A key issue for some derivatives is their potential toxicity to eukaryotic cells, which may limit their application to topical uses.[15] Future research must focus on designing derivatives with improved selectivity indices (the ratio of cytotoxic concentration to antimicrobial concentration).

The development of furanones as anti-virulence agents represents a paradigm shift from traditional antibiotics.[11] Further in vivo studies are critical to validate the efficacy of these compounds in complex biological systems and to assess their pharmacokinetic and pharmacodynamic properties.[21] The synergistic effects observed with conventional antibiotics and antifungals are particularly promising and warrant deeper investigation for the development of combination therapies to combat multidrug-resistant infections.[13]

Conclusion

5-Ethyl-2(5H)-furanone and its derivatives constitute a versatile and potent class of bioactive molecules. Their ability to disrupt bacterial quorum sensing offers a novel strategy to combat virulence and biofilm formation, while their direct antimicrobial and anticancer activities highlight their broad therapeutic potential. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation furanone-based drugs with enhanced efficacy and safety profiles. The experimental protocols provided offer a validated framework for researchers to further explore and harness the power of this remarkable chemical scaffold.

References

- Simple 2(5 H )

- Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore.

- Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central.

- Investigating the Anticancer Properties of Furanone Deriv

- Insights into the chemistry and therapeutic potential of furanones: A vers

- Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central.

- Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation.

- Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed.

- Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy.

- Bis-2(5H)

- Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing.

- Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- Research Progress on Furanones. Foreverest Resources Ltd.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. NIH.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.

- 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. PMC - NIH.

- A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. NIH.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. MDPI.

- Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. PubMed.

- Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. NIH.

- Chemical structures of studied 2(5H)-furanones.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PlumX [plu.mx]

- 17. researchgate.net [researchgate.net]

- 18. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]

- 21. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Chemical Identity of 5-Ethyl-2(5H)-furanone

An In-depth Technical Guide to the Nomenclature of 5-Ethyl-2(5H)-furanone

5-Ethyl-2(5H)-furanone is a heterocyclic organic compound belonging to the butenolide class of lactones. Structurally, it is characterized by a five-membered ring containing an oxygen atom (a furan ring), a ketone group, a double bond, and an ethyl substituent. This molecule is a notable component in the field of flavor and fragrance chemistry and serves as a versatile intermediate in advanced organic synthesis.[1][2] For researchers and professionals in drug development, understanding the precise nomenclature and various synonyms of this compound is critical for accurate literature searches, unambiguous communication, and regulatory compliance. This guide provides a comprehensive overview of its alternative names, chemical identifiers, and core physicochemical properties.

Nomenclature and Identification

The naming of a chemical compound can vary based on different systematic and common conventions. A thorough understanding of these variations is essential for identifying the molecule across diverse databases and publications.

Systematic and Common Names

The primary designation, 5-Ethyl-2(5H)-furanone , indicates an ethyl group at the 5-position of a furan-2-one ring, where the "(5H)" specifies the position of the saturated carbon atom bearing a hydrogen.[3] The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-ethyl-2H-furan-5-one .[4]

Comprehensive List of Synonyms

Due to its history and varied applications, 5-Ethyl-2(5H)-furanone has accumulated numerous synonyms. These names often derive from its relationship to other chemical structures or from different nomenclature systems.

Commonly Encountered Synonyms:

Key Chemical Identifiers

For unambiguous identification in databases and regulatory documents, a set of unique identifiers is used. These codes are crucial for database searches and linking disparate data sources.

| Identifier Type | Value | Source(s) |

| CAS Registry Number | 2407-43-4 | [3][4][5][9] |

| Molecular Formula | C₆H₈O₂ | [3][4][5][8] |

| PubChem CID | 16997 | [4][8] |

| EC Number | 219-304-1 | [4] |

| UNII | 285X4S123E | [4][7] |

| InChI | InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3 | [3][4] |

| InChIKey | GOUILHYTHSOMQJ-UHFFFAOYSA-N | [3][4] |

| SMILES | CCC1C=CC(=O)O1 | [4][5] |

Core Physicochemical Properties

The physical and chemical properties of 5-Ethyl-2(5H)-furanone dictate its behavior in experimental and industrial settings, influencing factors such as solubility, reactivity, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 112.13 g/mol | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Odor Profile | Caramellic, Sweet, Fruity, Coumarinic | [5] |

| XLogP3-AA (logP) | 1.1 | [4][5] |

| Topological Polar Surface Area | 26.3 Ų | [4][8] |

| Vapor Pressure (est.) | 0.3739 hPa @ 20°C | [5] |

Visualization of Chemical Structure

A visual representation of the molecule is fundamental for understanding its stereochemistry and potential reactive sites. The following diagram illustrates the atomic connectivity of 5-Ethyl-2(5H)-furanone.

Caption: 2D structure of 5-Ethyl-2(5H)-furanone.

Role in Chemical Synthesis and Drug Development

The furan-2(5H)-one scaffold is a significant structural motif found in numerous natural products that exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2] Consequently, substituted furanones like 5-Ethyl-2(5H)-furanone are valuable building blocks in medicinal chemistry and pharmaceutical synthesis.[1] They can undergo various chemical transformations, such as Michael additions and catalyzed aldol reactions, to create more complex molecular architectures for drug discovery programs.[1][11] The development of novel synthetic methodologies for furanone derivatives is an active area of research, aimed at producing new anticancer agents and other therapeutics.[12][13]

References

- 5-ethyl-2(5H)-furanone - Scent.vn. (n.d.).

- PubChem. (n.d.). 5-ethyl-2(5H)-furanone. National Center for Biotechnology Information.

- NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-. NIST Chemistry WebBook.

- Cheméo. (n.d.). Chemical Properties of 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4).

- Sigma-Aldrich. (n.d.). γ-Hexalactone natural, 97%, FG.

- PubChem. (n.d.). 5-Ethyl-2(5H)-furanone. National Center for Biotechnology Information.

- The Fragrance Conservatory. (n.d.). γ-Hexalactone. The Ingredient Directory.

- CymitQuimica. (n.d.). CAS 695-06-7: γ-Hexalactone.

- PubChem. (n.d.). gamma-Hexalactone. National Center for Biotechnology Information.

- Guidechem. (n.d.). 2(5H)-Furanone,5-ethyl- 2407-43-4 wiki.

- Chem-Impex. (n.d.). γ-Hexalactone.

- MDPI. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2(5H)-Furanone: Applications in Advanced Organic Synthesis.

- ResearchGate. (n.d.). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]

- 4. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. SID 134982555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. 2(5H)-Furanone, 5-ethyl- [webbook.nist.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Safety and handling precautions for 5-Ethyl-2(5H)-furanone

An In-depth Technical Guide to the Safe Handling of 5-Ethyl-2(5H)-furanone

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 5-Ethyl-2(5H)-furanone (CAS No. 2407-43-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from established safety data sheets and chemical databases to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The narrative moves beyond simple instruction to explain the causality behind each recommendation, fostering a culture of safety through understanding.

Core Hazard Profile and Risk Mitigation

5-Ethyl-2(5H)-furanone is a lactone with moderate acute toxicity and significant irritant properties.[1][2] Understanding its hazard profile is the foundational step in developing a robust safety protocol. The primary risks associated with this compound are oral toxicity, severe skin and eye irritation, and respiratory tract irritation.[1][2]

A systematic approach to risk management is non-negotiable. The logical workflow for handling this chemical involves identifying its intrinsic hazards, assessing the potential for exposure based on the experimental procedure, implementing multi-layered controls, and continuously reviewing the process for improvement.

Figure 1: A logical workflow for risk assessment when handling 5-Ethyl-2(5H)-furanone.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

| GHS Classification | Signal Word | Hazard Statement | Prevention Statements (selected) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[1][2] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1] |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2] | P280: Wear protective gloves.[1] |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection.[3] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1] |

Physicochemical Properties: Implications for Safe Handling

The physical and chemical properties of a substance directly influence its behavior in a laboratory setting and are critical for designing safe handling and emergency procedures.

| Property | Value | Source | Implication for Handling |

| CAS Number | 2407-43-4 | [2][4] | Ensures correct substance identification for safety and regulatory purposes. |

| Molecular Formula | C₆H₈O₂ | [2][4] | |

| Molecular Weight | 112.13 g/mol | [2][4] | Used for accurate preparation of solutions. |

| Appearance | Data not consistently available; handle as a liquid or low-melting solid. | Visual identification; dictates whether to handle as a solid or liquid. | |

| Vapor Pressure | 0.3739 hPa @ 20°C (est.) | [5] | Low volatility at room temperature reduces inhalation risk, but this risk increases significantly if the substance is heated or aerosolized. |

| Solubility | Soluble in water, alcohol, and glycols.[6] | [5][6] | Important for choosing appropriate cleaning solvents for decontamination and selecting suitable fire extinguishing media. |

Scientist's Note: While the estimated vapor pressure is low, the compound's classification as a respiratory irritant necessitates that it be handled with local exhaust ventilation (i.e., in a chemical fume hood) at all times to prevent the accumulation of vapors, especially during procedures like heating or vortexing.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk from the outset.

Figure 2: The Hierarchy of Controls, prioritizing systematic risk reduction over reliance on PPE.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 5-Ethyl-2(5H)-furanone, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3] This is the primary method for controlling respiratory exposure.[1]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3][7] Their proximity is critical for immediate decontamination in case of accidental contact.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound.

-

Designated Areas: Clearly demarcate areas where 5-Ethyl-2(5H)-furanone is stored and handled.

-

Prohibition of Food and Drink: Strictly forbid eating, drinking, and smoking in laboratory areas to prevent ingestion.[1][8][9]

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are mandatory.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[9] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10] Wash hands thoroughly with soap and water after removing gloves.[1]

-

Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required.[9] However, for spill cleanup or in situations with inadequate ventilation, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[7]

Step-by-Step Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures:

-

Ingestion: If swallowed, rinse the mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1][8][11] Symptoms of poisoning may be delayed, so medical observation for at least 48 hours after the accident is recommended.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[9]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[7]

Spill Response Protocol:

-

Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from spreading or entering drains.[8] For larger spills, dike the material with an inert absorbent.[9]

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[8][11] Add the absorbent from the outside edge of the spill and work inwards.

-

Collect & Clean: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][11] Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

-

Dispose: Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with all local, regional, and national regulations.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[3][6][11]

-

Specific Hazards: When heated to decomposition, it may emit irritating fumes.[12]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[3][6]

Storage and Disposal

Storage Conditions:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[6][10]

-

Keep containers tightly closed to prevent leakage and contamination.[1][10]

-

Some suppliers recommend refrigeration (2-8°C) and protection from light to maintain product quality.[7][10]

-

Incompatible Materials: Avoid strong oxidizing agents.[7][10]

Disposal:

-

Disposal of 5-Ethyl-2(5H)-furanone and its containers must be handled as hazardous waste.

-

All disposal practices must comply with applicable federal, state, and local regulations.[1] Do not allow the product to enter sewers or waterways.[8]

References

-

Safety data sheet. CPAChem.

-

2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- Safety Data Sheet. Synerzine.

-

Safety Data Sheet. Advanced Biotech.

-

5-Ethyl-2(5H)-furanone SDS, 2407-43-4 Safety Data Sheets. Echemi.

-

ethyl furanone natural safety data sheet. Vigon International.

-

5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997. PubChem, National Institutes of Health.

-

Safety Data Sheet. MedchemExpress.

-

Chemical Properties of 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4). Cheméo.

-

RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. Food and Chemical Toxicology.

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone 97%, FG. Sigma-Aldrich.

-

5-ethyl-2(5H)-furanone. Scent.vn.

-

5-Ethyl-3-Hydroxy-4-Methyl-2(5H)-Furanone. Chemical Bull.

-

SAFETY DATA SHEET. Fisher Scientific.

-

SAFETY DATA SHEET. Fisher Scientific.

-

RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2. PubMed.

-

ethyl furanone 5-ethylfuran-2(3H)-one. The Good Scents Company.

-

CAS NO. 6971-62-6 | 2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Arctom Scientific.

-

2(5H)-Furanone,5-ethyl- 2407-43-4 wiki. Guidechem.

-

NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Centers for Disease Control and Prevention.

-

SAFETY DATA SHEET. Sigma-Aldrich.

Sources

- 1. echemi.com [echemi.com]

- 2. 5-ethyl-2(5H)-furanone | C6H8O2 | CID 16997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2(5H)-Furanone, 5-ethyl- (CAS 2407-43-4) - Chemical & Physical Properties by Cheméo [chemeo.com]